molecular formula C9H18O3 B12828370 1,5,9-Trioxacyclododecane CAS No. 294-82-6

1,5,9-Trioxacyclododecane

Cat. No.: B12828370
CAS No.: 294-82-6
M. Wt: 174.24 g/mol
InChI Key: VHWMQWZUNGLUCL-UHFFFAOYSA-N
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Description

1,5,9-Trioxacyclododecane, also known as 12-Crown-3, is a cyclic ether with the molecular formula C6H12O3. It is a member of the crown ether family, which are known for their ability to form stable complexes with various cations. This compound is particularly notable for its ability to complex with lithium ions, making it useful in various chemical and industrial applications .

Preparation Methods

1,5,9-Trioxacyclododecane can be synthesized through several methods. One common synthetic route involves the reaction of oxetane with itself or with 3,3-dimethyloxetane. This reaction typically occurs under conditions that favor the formation of the cyclic ether structure. The reaction can be catalyzed by acids or bases, and the yield can be optimized by controlling the reaction temperature and time .

In industrial settings, the production of this compound often involves the use of high-purity starting materials and precise control of reaction conditions to ensure a high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

1,5,9-Trioxacyclododecane undergoes various chemical reactions, including complexation, oxidation, and substitution reactions.

    Complexation: This compound is known for its ability to form stable complexes with lithium ions.

    Oxidation: Under certain conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Substitution: The compound can also participate in substitution reactions, where one or more of the hydrogen atoms in the molecule are replaced by other atoms or groups.

Mechanism of Action

The mechanism of action of 1,5,9-Trioxacyclododecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ion, forming a stable complex that can be used in various applications. This complexation process is highly selective, allowing the compound to be used in applications that require specific ion transport or separation .

Comparison with Similar Compounds

1,5,9-Trioxacyclododecane can be compared with other crown ethers, such as 18-Crown-6 and 15-Crown-5.

    18-Crown-6: This compound has a larger ring size and can complex with larger cations such as potassium.

    15-Crown-5: This compound has a smaller ring size and is more selective for smaller cations such as sodium.

This compound is unique in its high selectivity for lithium ions, making it particularly useful in applications that require the complexation and transport of lithium .

Properties

CAS No.

294-82-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1,5,9-trioxacyclododecane

InChI

InChI=1S/C9H18O3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2

InChI Key

VHWMQWZUNGLUCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCCOCCCOC1

Origin of Product

United States

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